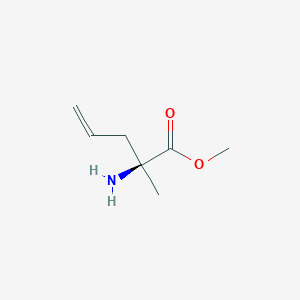
6-Hydroxy-1,2-dihydroisoquinolin-3(4H)-one
Vue d'ensemble
Description
6-Hydroxy-1,2-dihydroisoquinolin-3(4H)-one, also known as 6-OHDA, is a chemical compound that is widely used in scientific research for its ability to selectively destroy dopaminergic neurons. This compound is commonly used to create animal models of Parkinson's disease and to study the mechanisms of neurodegeneration.
Applications De Recherche Scientifique
Synthesis and Medicinal Chemistry
6-Hydroxy-1,2-dihydroisoquinolin-3(4H)-one and its derivatives are involved in various synthesis processes with potential medicinal applications. For instance, (1Z,3Z)-4-aryl-4-hydroxy-1-(3,3-dialkyl-3,4-dihydroisoquinoline1(2H)-ylidene)-but-3-en-4-ones, derived from the reaction of 6-aryl-2,2-dimethyl-4H-1,3-dioxin-4-ones and 3,3-dialkyl-1-methyl-3,4-dihydroisoquinolines, demonstrated anti-inflammatory and analgesic properties (Khalturina et al., 2010).
Organic Chemistry and Synthesis Methods
The compound is also involved in innovative organic synthesis methods. For example, a metal-free hydroxyalkylation-initiated radical six-membered heterocycle formation reaction of N-allylbenzamide was developed, offering a new route toward 4-substituted 3,4-dihydroisoquinolin-1(2H)-one derivatives (Zhou et al., 2015). Moreover, a study by Chen Zhan-guo (2008) explored anew method for synthesizing 2-benzyl-5-hydroxy-6-methoxy-3,4-dihydroisoquinolin-1(2H)-one, demonstrating the versatility of these compounds in organic chemistry and synthesis (Chen Zhan-guo, 2008).
Chemical Analysis and Differentiation
Research by R. Waigh (1980) utilized 6-methoxy and 7-methoxy groups in 1,2-dihydroisoquinolin-4(3H)-ones for NMR spectroscopy. This method helped differentiate isomeric derivatives and elucidate the mechanisms of cyclization of related compounds (Waigh, 1980).
Histochemical Applications
6-Hydroxy-1,2-dihydroisoquinolin-3(4H)-one derivatives have been used in histochemistry. For example, they were employed in the fluorescent demonstration of primary catecholamines like dopamine and noradrenaline in dried protein layers (Corrodi & Jonsson, 1965).
Novel Synthesis Approaches
New methods for synthesizing dihydroisoquinoline derivatives have been explored. For instance, a Cu(I)-catalyzed reaction of 2-ethynylbenzyl methanesulfonates, sulfonyl azides, and amines provided a novel access to unsubstituted 1,2-dihydroisoquinolin-3(4H)-imines (Ying et al., 2018).
Propriétés
IUPAC Name |
6-hydroxy-2,4-dihydro-1H-isoquinolin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-8-2-1-6-5-10-9(12)4-7(6)3-8/h1-3,11H,4-5H2,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWQMROIPHVPLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CNC1=O)C=CC(=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxy-1,2-dihydroisoquinolin-3(4H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridin-3-yl)-methanol](/img/structure/B3332314.png)



![methyl 7-chloro-2-oxo-2H-pyrimido[1,2-b]pyridazine-4-carboxylate](/img/structure/B3332342.png)




![8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane]](/img/structure/B3332371.png)
